4-Chloro-3-(ethanesulfonyl)aniline
Overview
Description
4-Chloro-3-(ethanesulfonyl)aniline is a chemical compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . It is characterized by the presence of a chloro group at the 4-position and an ethanesulfonyl group at the 3-position on the aniline ring. This compound is utilized in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, such compounds typically participate in electronically divergent processes with the metal catalyst .
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the formation of carbon-carbon bonds.
Action Environment
It is known that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-(ethanesulfonyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth and differentiation . Additionally, this compound can alter the expression of certain genes involved in cellular stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can result in changes in gene expression and cellular function . Additionally, this compound can induce conformational changes in proteins, affecting their activity and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that this compound remains stable for extended periods, allowing for prolonged experimentation . In in vivo studies, its degradation can lead to the formation of metabolites that may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as the modulation of specific signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites in the body . Additionally, this compound can influence the activity of cofactors that are essential for enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(ethanesulfonyl)aniline typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to produce 4-nitrochlorobenzene.
Reduction: The nitro group in 4-nitrochlorobenzene is reduced to form 4-chloroaniline.
Sulfonylation: 4-Chloroaniline undergoes sulfonylation with ethanesulfonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(ethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-3-(ethanesulfonyl)aniline is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Similar structure but lacks the ethanesulfonyl group.
3-(Ethanesulfonyl)aniline: Similar structure but lacks the chloro group.
4-Chloro-3-(methylsulfonyl)aniline: Similar structure with a methylsulfonyl group instead of an ethanesulfonyl group.
Uniqueness
4-Chloro-3-(ethanesulfonyl)aniline is unique due to the presence of both chloro and ethanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-chloro-3-ethylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-13(11,12)8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYLVOZPDFVDFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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